Omipalisib - 1086062-66-9

Omipalisib

Catalog Number: EVT-287815
CAS Number: 1086062-66-9
Molecular Formula: C25H17F2N5O3S
Molecular Weight: 505.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Omipalisib is a member of the class of quinolines that is quinoline which is substituted by pyridazin-4-yl and 5-[(2,4-difluorobenzene-1-sulfonyl)amino]-6-methoxypyridin-3-yl groups at positions 4 and 6, respectively. It is a highly potent inhibitor of PI3K and mTOR developed by GlaxoSmithKline and was previously in human phase 1 clinical trials for the treatment of idiopathic pulmonary fibrosis and solid tumors. It has a role as an autophagy inducer, an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, a mTOR inhibitor, an antineoplastic agent, a radiosensitizing agent and an anticoronaviral agent. It is a member of quinolines, a difluorobenzene, a sulfonamide, an aromatic ether, a member of pyridines and a member of pyridazines.
Omipalisib has been used in trials studying the treatment of CANCER, Solid Tumours, and Idiopathic Pulmonary Fibrosis.
Omipalisib is a small-molecule pyridylsulfonamide inhibitor of phosphatidylinositol 3-kinase (PI3K) with potential antineoplastic activity. Omipalisib binds to and inhibits PI3K in the PI3K/mTOR signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability and inducing apoptotic cell death. Bax is a member of the proapoptotic Bcl2 family of proteins. PI3K, often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
Synthesis Analysis

The synthesis of omipalisib involves complex organic chemistry techniques, typically focusing on the construction of its core structure through multi-step synthetic routes. While specific synthetic details are often proprietary or not fully disclosed in public literature, general methods include:

  • Reagents: Various chemical reagents are used to facilitate reactions such as coupling, cyclization, and functional group modifications.
  • Purification: After synthesis, purification methods such as high-performance liquid chromatography are employed to isolate omipalisib from by-products.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its molecular structure and purity.

Research indicates that omipalisib's synthesis has been optimized for yield and efficiency in laboratory settings .

Molecular Structure Analysis

Omipalisib has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C22_{22}H22_{22}N4_{4}O4_{4}, and its molecular weight is approximately 398.44 g/mol.

Structural Data

  • Chemical Structure: Omipalisib features a complex arrangement of aromatic rings and nitrogen-containing hete
Molecular Mechanisms of Action in Oncogenic Pathways

Inhibition of PI3K Isoforms and mTOR Complexes

Omipalisib (GSK2126458) is a potent dual inhibitor targeting all four class I phosphatidylinositol 3-kinase (PI3K) isoforms (p110α, p110β, p110δ, p110γ) and both mechanistic target of rapamycin (mTOR) complexes (mTORC1 and mTORC2). This bispecific activity disrupts the PI3K/AKT/mTOR signaling axis at multiple nodal points, creating a comprehensive blockade of this critical oncogenic pathway. Structural analyses reveal that Omipalisib competes with ATP at the kinase domains of both PI3K and mTOR, exhibiting low nanomolar inhibitory concentrations (IC₅₀) across its targets [1] [4].

The compound demonstrates particularly high potency against PI3Kα (IC₅₀ = 0.019 nM), which frequently harbors activating mutations in solid tumors. By simultaneously inhibiting mTORC1 (which regulates protein synthesis via S6K1/4E-BP1) and mTORC2 (which phosphorylates AKT at Ser473 for full activation), Omipalisib prevents compensatory signaling that frequently limits the efficacy of selective PI3K inhibitors. This dual mechanism effectively suppresses phosphorylation of both AKT and ribosomal protein S6, downstream effectors of PI3K and mTORC1/2 respectively, as confirmed through western blot analyses in pancreatic ductal adenocarcinoma (PDAC) and head and neck squamous cell carcinoma (HNSCC) models [1] [5].

Table 1: Omipalisib Inhibition Profile Against PI3K Isoforms and mTOR Complexes

TargetIC₅₀ (nM)Biological Function
PI3Kα0.019Glucose metabolism, cell proliferation
PI3Kβ0.13Cell motility, platelet function
PI3Kδ0.024Immune cell function
PI3Kγ0.06Inflammatory responses
mTORC10.18Protein/lipid synthesis, autophagy suppression
mTORC20.3Cytoskeletal organization, AKT activation

Data compiled from enzymatic assays [1] [4] [5]

Downstream Modulation of AKT/ERK Signaling Cascades

The therapeutic efficacy of Omipalisib significantly amplifies when combined with MAPK pathway inhibitors, addressing the critical compensatory cross-talk between PI3K and RAS/RAF/MEK/ERK signaling networks. In PDAC models characterized by KRAS mutations, Omipalisib monotherapy effectively suppressed AKT phosphorylation but failed to inhibit ERK activation. Conversely, MEK inhibitors (Trametinib) or SHP2 inhibitors (SHP099) blocked ERK phosphorylation without affecting AKT. Dual targeting with Omipalisib/Trametinib (OmiTram) or Omipalisib/SHP099 (OmiSHP) concurrently inhibited both pAKT and pERK, inducing synergistic anti-tumor effects [1] [9].

This combinatorial approach demonstrated profound pathway modulation:

  • >90% reduction in phosphorylated AKT (Ser473) and S6 (Ser240/244) within 24 hours
  • 85% suppression of ERK phosphorylation (Thr202/Tyr204)
  • Downregulation of cyclin D1 expression (cell cycle regulator)
  • Increased cleaved caspase-3 (apoptotic marker)

In esophageal squamous cell carcinoma, Omipalisib monotherapy also concurrently inhibited both PI3K/AKT/mTOR and ERK pathways, suggesting tissue-specific pathway dominance. The coordinated suppression of these parallel mitogenic cascades explains the significantly superior anti-proliferative effects observed with combination regimens compared to single-agent therapies across in vitro and in vivo models [1] [9].

Transcriptional Regulation via RNA Sequencing Profiling

RNA sequencing analyses of PDAC cells treated with Omipalisib-containing combinations revealed profound transcriptomic reprogramming extending beyond canonical PI3K/MAPK signaling. Differential gene expression analysis (adjusted p-value <0.05, fold-change >2) identified 487 significantly dysregulated transcripts following OmiTram treatment compared to vehicle controls. Key findings included:

  • Cell cycle arrest: Downregulation of CCND1 (cyclin D1), CDK4, CDK6, and MYC
  • Metastasis suppression: Reduced expression of MMP9, SNAI1, and VEGFA
  • Pro-apoptotic activation: Upregulation of BAX, PUMA, and NOXA

Table 2: Transcriptomic Signatures of Omipalisib-Based Treatments in PDAC

Functional CategoryKey Regulated GenesExpression ChangeBiological Impact
Cell CycleCCND1, CDK4, CDK6, MYCDownregulatedG1/S phase arrest
ApoptosisBAX, PMAIP1, BBC3UpregulatedMitochondrial apoptosis
MetastasisMMP9, SNAI1, VEGFADownregulatedReduced invasion/angiogenesis
Stress ResponseATF4, DDIT3, XBP1UpregulatedER stress activation

Data derived from RNA-seq of PDAC cells post-OmiTram treatment [1]

Notably, gene set enrichment analysis (GSEA) revealed significant suppression of E2F targets and G2/M checkpoint pathways, consistent with the observed cell cycle arrest phenotypes. These findings illustrate that Omipalisib-based therapies induce genome-wide transcriptional rewiring that collectively dismantles oncogenic networks.

Induction of Autophagy and Apoptotic Pathways

Omipalisib triggers interconnected cell death mechanisms through simultaneous induction of autophagy and apoptosis. In HNSCC models, Omipalisib monotherapy significantly increased autophagic flux as evidenced by:

  • LC3B-II accumulation (3.5-fold increase vs. controls)
  • SQSTM1/p62 degradation (70% reduction)
  • Elevated autolysosome formation visualized via RFP-GFP-LC3B tandem sensors

This autophagy induction functions as a transient survival mechanism, as pharmacological inhibition with chloroquine (CQ) synergistically enhanced Omipalisib's anti-proliferative effects. The Bliss synergy scores exceeded 15 across multiple cell lines, confirming the therapeutic rationale for dual PI3K/autophagy inhibition [5].

Concurrently, Omipalisib promotes mitochondrial apoptosis through:

  • Bax/Bcl-2 ratio increase (>4-fold in neuroblastoma models)
  • Cytochrome c release from mitochondria
  • Caspase-9/3 activation (2.8-fold increase in cleaved caspase-3)

In neuroblastoma and PDAC models, these molecular events culminated in phosphatidylserine externalization (Annexin V+ cells increasing from 5% to 38%) and sub-G1 DNA accumulation (indicating apoptotic fragmentation). The coordinated induction of both autophagy and apoptosis reflects Omipalisib's capacity to activate multiple programmed cell death pathways when administered at therapeutically relevant concentrations [1] [7].

Table 3: Molecular Markers of Autophagy and Apoptosis Following Omipalisib Treatment

ProcessMolecular MarkerChangeDetection Method
AutophagyLC3B-II/I ratio↑ 3.5-foldWestern blot
SQSTM1/p62↓ 70%Immunoblot
RFP+ autolysosomes↑ 4.2-foldFluorescence microscopy
ApoptosisBax/Bcl-2 ratio↑ 4.1-foldWestern blot
Cleaved caspase-3↑ 2.8-foldFlow cytometry
Annexin V+ cells↑ 33% (absolute)Flow cytometry

Data consolidated from multiple cancer models [1] [5] [7]

Properties

CAS Number

1086062-66-9

Product Name

Omipalisib

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide

Molecular Formula

C25H17F2N5O3S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3

InChI Key

CGBJSGAELGCMKE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

2,4-difluoro-N-(2-(methyloxy)-5-(4-(4-pyridazinyl)-6-quinolinyl)-3-pyridinyl)benzenesulfonamide
GSK 212
GSK 2126458
GSK-212
GSK-2126458
GSK212
GSK2126458
omipalisi

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.